1-Methyl-1H-pyrazole-5-sulfonyl chloride
Overview
Description
1-Methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound that is part of the pyrazole family, characterized by a 1H-pyrazole core structure with a sulfonyl chloride group at the 5-position and a methyl group at the 1-position. This compound serves as an intermediate in the synthesis of various nitrogen-containing heterocycles, which are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related pyrazole compounds has been explored in several studies. For instance, the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles has been achieved from N-allenic sulfonylhydrazones, with the sulfonyl group migrations being a key feature of the reaction, controlled by changing the Lewis acids . Another study reports the synthesis of highly substituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives, involving a novel 1,3-sulfonyl shift . These methods highlight the versatility of sulfonyl groups in pyrazole chemistry and their ability to migrate under certain conditions, which could be relevant for the synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl chloride.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. For example, the structure of sulfonylated aminopyrazoles has been confirmed using spectroscopic methods such as IR, UV, 1H NMR, and mass spectrometry . These techniques are essential for verifying the identity and purity of synthesized compounds, including those related to 1-Methyl-1H-pyrazole-5-sulfonyl chloride.
Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions. N-Methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride, a compound with some structural similarities to 1-Methyl-1H-pyrazole-5-sulfonyl chloride, has been used to prepare 3,5-disubstituted 1-methyl-1H-pyrazoles . Additionally, the reactivity of sulfonyl chloride groups allows for further functionalization, as seen in the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole . These studies demonstrate the chemical versatility of sulfonyl chloride-substituted pyrazoles.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the introduction of sulfonyl groups can affect the compound's solubility, boiling point, and reactivity. The use of ionic liquids such as 1-sulfopyridinium chloride for catalysis in chemical reactions indicates the potential for pyrazole derivatives to be involved in innovative synthetic methodologies . Moreover, the formation of by-products during the synthesis of related compounds provides insight into the stability and reactivity of these molecules under various conditions .
Scientific Research Applications
Catalytic Applications
1-Methyl-1H-pyrazole-5-sulfonyl chloride has been used in the synthesis of complex chemical structures. For instance, a novel ionic liquid 1-sulfopyridinium chloride was synthesized and characterized for use as an efficient, homogeneous, and reusable catalyst in the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through tandem Knoevenagel–Michael reactions (Moosavi‐Zare et al., 2013).
Synthesis of Sulfonylated Compounds
The chemical is also instrumental in synthesizing sulfonylated 4-amino-1H-pyrazoles with various substituents, a processthat has been documented in research. For example, the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride led to the formation of new compounds like 3,5-dimethyl-4-tosylamino-1H-pyrazole. These compounds were characterized using spectroscopic methods like IR, UV, 1H NMR, and mass spectrometry, showcasing the versatility of 1-Methyl-1H-pyrazole-5-sulfonyl chloride in creating various sulfonylated aminopyrazoles (Povarov et al., 2017).
Intermediate in Synthesis of Nitrogen-heterocycles
This chemical has also been used as a potential intermediate for the preparation of nitrogen-heterocycles. Research has shown that it can be effective in obtaining 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles in good to moderate yields. This application demonstrates the compound's utility in creating more complex molecular structures, essential in various research and industrial applications (Ito et al., 1983).
Synthesis of Antimicrobial Compounds
1-Methyl-1H-pyrazole-5-sulfonyl chloride plays a role in synthesizing antimicrobial compounds. For instance, it was used in the treatment of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride, leading to the synthesis of various compounds with potential antimicrobial activity. This finding is significant for developing new antimicrobial agents (El‐Emary et al., 2002).
Development of Medicinal Chemistry
The compound is also significant in medicinal chemistry, where it's used for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This reactivity was expanded to provide rapid access to other heterocyclic sulfonyl fluorides, including pyrimidines and pyridines, highlighting its utility in developing potential pharmaceutical compounds (Tucker et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-methylpyrazole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c1-7-4(2-3-6-7)10(5,8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLKLUGPVSESBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625889 | |
Record name | 1-Methyl-1H-pyrazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrazole-5-sulfonyl chloride | |
CAS RN |
1020721-61-2 | |
Record name | 1-Methyl-1H-pyrazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-pyrazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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